molecular formula C10H11NS B1593800 (2-Isothiocyanatopropyl)benzene CAS No. 16220-05-6

(2-Isothiocyanatopropyl)benzene

Cat. No. B1593800
CAS RN: 16220-05-6
M. Wt: 177.27 g/mol
InChI Key: AFKRLUUCCIMVQP-UHFFFAOYSA-N
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Description

“(2-Isothiocyanatopropyl)benzene” is a chemical compound with the molecular formula C10H11NS . It is also known as alpha-methylphenethyl isothiocyanate . The compound is related to benzene, which is a cyclic hydrocarbon .

Scientific Research Applications

Antiproliferative Effects on Cancer Cells

Research has demonstrated the antiproliferative effects of benzyl isothiocyanate and phenethyl isothiocyanate, two aromatic phytochemicals related to (2-Isothiocyanatopropyl)benzene. These compounds have been shown to inhibit DNA synthesis, induce cell cycle arrest, and cause DNA damage in Caco-2 cells. This suggests their potential in cancer therapy due to their ability to activate the G2/M DNA damage checkpoint and upregulate p21, leading to antiproliferative effects (Visanji et al., 2004).

Molecular Electronics

Benzene derivatives, including those similar to (2-Isothiocyanatopropyl)benzene, have been studied for their conductive properties in molecular-scale electronics. Molecules like benzene-1,4-dithiol have been used to form gold-sulfur-aryl-sulfur-gold systems, enabling the direct observation of charge transport through single molecules. This has implications for the development of molecular-scale electronic devices (Reed et al., 1997).

Applications in Chemistry and Materials Science

Studies of benzene and its derivatives have led to numerous applications in biomedical research, materials science, and as precursors to ceramic materials. For instance, the inorganic relative of benzene, borazine, and its derivatives have been used in chemical hydrogen storage applications. These studies highlight the versatility of benzene structures, including those related to (2-Isothiocyanatopropyl)benzene, in various scientific fields (Marwitz et al., 2009).

Synthesis of Substituted Benzenes

Research in organic chemistry has focused on the synthesis of hexaarylbenzenes with multiple substituents, demonstrating the structural diversity of benzene derivatives. These derivatives are used in pharmaceuticals, agrochemicals, plastics, and organic electronic devices. This research is relevant for understanding the potential synthetic applications of (2-Isothiocyanatopropyl)benzene (Suzuki et al., 2015).

Solvent Extraction and Separation

Benzene derivatives have been explored for their use in solvent extraction systems. For example, 1,2-bis(2-methoxyethylthio)benzene has been used for the selective separation of palladium(II) from secondary raw materials. This research highlights the potential of (2-Isothiocyanatopropyl)benzene in similar applications, such as in the recovery and separation of specific metals (Traeger et al., 2012).

Phosphorescent Sensing

Some benzene derivatives have been developed as phosphorescent sensors. For instance, hexakis(phenylthio)benzene compounds have shown potential as selective and sensitive phosphorescent sensors of Pb2+ ions in water. This suggests thatsimilar derivatives, such as (2-Isothiocyanatopropyl)benzene, could be explored for sensing applications (Villa et al., 2019).

Benzene in Health and Environmental Research

Although not directly related to (2-Isothiocyanatopropyl)benzene, studies on benzene have provided insights into its health effects, such as its role in causing acute leukemia and other hematological cancers. This research highlights the importance of understanding the health and environmental impacts of benzene derivatives (Smith, 2010).

Benzene's Role in Biodegradation

Research on the biodegradation of benzene, particularly under anaerobic conditions, has implications for environmental remediation. For example, Dechloromonas strains have been shown to mineralize benzene anaerobically, which is relevant for the treatment of contaminated environments. Similar studies could explore the biodegradation of (2-Isothiocyanatopropyl)benzene and its environmental impact (Coates et al., 2001).

Education and Training in Scientific Practices

The benzene ring heuristic has been used in educational settings to improve pre-service science teachers’ understanding of scientific practices. This illustrates the pedagogical applications of benzene-related studies, potentially extending to (2-Isothiocyanatopropyl)benzene as well (Sarıbaş & Ceyhan, 2015).

Energy and Feedstock Research

Investigations into the production of gasoline blending components free of benzene are relevant to energy research. Such studies on benzene derivatives might provide insights into the use of (2-Isothiocyanatopropyl)benzene in similar contexts (Hancsók et al., 2005).

Benzene Compounds in Water Treatment

The use of benzene-1,3-diamidoethanethiol (BDETH2) compounds for removing heavy metals from water highlights the potential application of benzene derivatives in water treatment, which might be applicable to (2-Isothiocyanatopropyl)benzene as well (Zaman et al., 2007).

Future Directions

While specific future directions for “(2-Isothiocyanatopropyl)benzene” are not mentioned in the search results, there are ongoing research efforts in the field of benzene and its derivatives. For instance, there is interest in the development of single-atom catalysts for catalytic benzene oxidation to phenol , and wearable passive samplers for assessing environmental exposure to organic chemicals .

properties

IUPAC Name

2-isothiocyanatopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKRLUUCCIMVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936650
Record name (2-Isothiocyanatopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isothiocyanatopropyl)benzene

CAS RN

16220-05-6
Record name (2-Isothiocyanatopropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16220-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amphetamine isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016220056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Isothiocyanatopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylphenethyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPHETAMINE ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6SN3Y72K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MAA Zadeh, H Lari, L Kharghanian… - Journal of …, 2015 - ingentaconnect.com
In this research, Quantum-mechanical calculations were performed at the HF method with the STO-3G, 6-31G, 6-31G*, 6-31G**, 6-31+G** and 6-31++G** basis sets and at the BLYP …
Number of citations: 24 www.ingentaconnect.com
E Shabanzadeh, RT Bashiz - Oriental Journal of Chemistry, 2015 - search.proquest.com
The drug delivery via multi wall nano tube has been studied using ab-initio and QM/MM methods. We have studied the solvent effects on the relative energies and dipole moment values …
Number of citations: 0 search.proquest.com

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